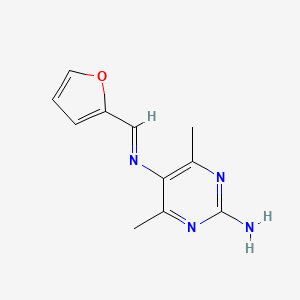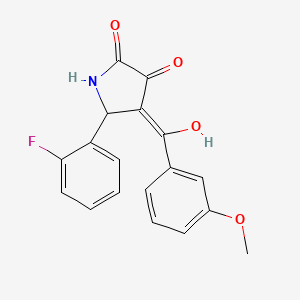![molecular formula C15H15N3O2 B13372803 3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid](/img/structure/B13372803.png)
3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10,13-Triazatetracyclo[11220~2,12~0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid is a complex polycyclic compound characterized by its unique triazatetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-phenylenediamines with o-cyanobenzaldehydes can lead to the formation of triazatetracyclic structures . Additionally, tandem reactions involving 2-ethynylbenzaldehydes and benzenediamines in the presence of iodine have been reported to yield similar polycyclic compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of metal catalysts (e.g., Au(I)/Ag(I) cascade methods) have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,8,14-Triazatetracyclo[10.3.1.0~2,11~.0~4,9~]hexadeca-2(11),3,5,7,9-pentaene: Another triazatetracyclic compound with similar structural features.
N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.0~2,7~.0~11,16~]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide: A related compound with a benzamide functional group.
Uniqueness
3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid is unique due to its specific triazatetracyclic structure and the presence of a carboxylic acid functional group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3,10,13-triazatetracyclo[11.2.2.02,12.04,9]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)13-14-12(9-5-7-18(14)8-6-9)16-10-3-1-2-4-11(10)17-13/h1-4,9,16H,5-8H2,(H,19,20) |
InChI Key |
VIMVTXTUODIMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3=C2C(=NC4=CC=CC=C4N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)

![N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372733.png)
![5-(4-chlorobenzyl)-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372740.png)
![N-({[4-(allylamino)-2-quinazolinyl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B13372745.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(2-methyl-2H-tetraazol-5-yl)phenyl]acetamide](/img/structure/B13372747.png)
![3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372749.png)
![N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13372753.png)
![3-(3,4-Dimethoxybenzyl)-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372754.png)
![6-(4-Methoxybenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372755.png)
methylphosphonate](/img/structure/B13372771.png)
![N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13372777.png)


